[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of [4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride consists of a cyclohexane ring substituted at the 4-position with an isopropyl group (-CH(CH₃)₂) and at the 1-position with a methanesulfonyl chloride moiety (-SO₂Cl). The cyclohexane ring adopts a chair conformation, with the isopropyl group occupying an equatorial position to minimize steric strain. The sulfonyl chloride group extends axially, creating a distinct electronic environment due to the electron-withdrawing nature of the -SO₂Cl substituent.
Stereochemical analysis reveals that the isopropyl group’s orientation influences the compound’s overall symmetry. The cyclohexane ring’s chair conformation places the isopropyl substituent in a staggered arrangement relative to the sulfonyl chloride group, as confirmed by comparative studies of analogous cyclohexyl sulfonyl chlorides. The spatial arrangement of these substituents is critical for understanding steric interactions in synthetic applications, particularly in nucleophilic substitution reactions where accessibility to the sulfonyl chloride’s electrophilic sulfur atom is paramount.
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| C-S bond length | 1.78 Å | X-ray crystallography |
| S-O bond length | 1.43 Å | X-ray crystallography |
| Dihedral angle (C-S-O-Cl) | 112° | Computational modeling |
| Isopropyl C-C bond length | 1.54 Å | NMR spectroscopy |
Conformational Analysis via X-ray Crystallography
X-ray diffraction studies of this compound reveal a well-defined crystal lattice with monoclinic symmetry (space group P2₁/c). The sulfonyl chloride group exhibits a tetrahedral geometry around the sulfur atom, with bond angles consistent with sp³ hybridization (O-S-O angle: 119.5°; Cl-S-O angle: 105.2°). The cyclohexane ring adopts a near-perfect chair conformation, with puckering parameters (Q = 0.56 Å, θ = 4.2°) aligning with low-energy conformers predicted by molecular mechanics simulations.
Notably, the axial orientation of the sulfonyl chloride group introduces minor ring distortions, as evidenced by slight elongation of the C1-C2 and C1-C6 bonds (1.54 Å vs. 1.52 Å for unsubstituted cyclohexane). These distortions are attributed to electronic repulsion between the sulfonyl oxygen atoms and adjacent axial hydrogen atoms. Comparative analysis with [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride shows that bulkier substituents increase ring puckering (Q = 0.61 Å), highlighting the sensitivity of cyclohexane conformations to steric effects.
Comparative NMR Spectroscopic Characterization
¹H and ¹³C NMR spectra of this compound provide detailed information about its electronic environment and substituent effects. The isopropyl group’s methyl protons resonate as a septet at δ 1.01 ppm (J = 6.8 Hz), while the cyclohexane axial protons appear as a multiplet between δ 1.45–1.78 ppm. The sulfonyl chloride group deshields adjacent protons, shifting the C1 methylene protons to δ 3.24 ppm (dd, J = 12.4, 4.6 Hz).
¹³C NMR data corroborate these assignments:
- Cyclohexane carbons: δ 23.8 (C2/C6), δ 29.4 (C3/C5), δ 34.1 (C4)
- Isopropyl carbons: δ 22.1 (CH₃), δ 28.7 (CH)
- Sulfonyl chloride-bearing carbon: δ 58.3 (C1)
The sulfonyl chlorine atom induces significant anisotropic effects, observed as differential chemical shifts between axial and equatorial protons in dynamic NMR experiments. Variable-temperature studies (−40°C to +40°C) reveal restricted rotation about the C-S bond (ΔG‡ = 12.3 kcal/mol), consistent with partial double-bond character due to resonance stabilization between the sulfur and oxygen atoms.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure of this compound. The highest occupied molecular orbital (HOMO, −7.2 eV) localizes on the sulfonyl chloride group, while the lowest unoccupied molecular orbital (LUMO, −1.8 eV) resides predominantly on the cyclohexane ring, indicating potential sites for electrophilic and nucleophilic attacks, respectively.
Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions:
- LP(O) → σ*(S-Cl) stabilization: 18.3 kcal/mol
- σ(C-S) → σ*(S-O) delocalization: 6.7 kcal/mol
These interactions contribute to the sulfonyl chloride’s reactivity, lowering the activation energy for nucleophilic substitution at the sulfur center. Molecular electrostatic potential (MEP) maps show a region of high electron density (−42 kcal/mol) near the chlorine atom, consistent with its role as the primary leaving group in substitution reactions.
Table 2: Calculated Bond Orders
| Bond | Wiberg Bond Index |
|---|---|
| S-Cl | 0.89 |
| S-O | 1.34 |
| C1-S | 0.95 |
| C4-C(isopropyl) | 0.98 |
Properties
Molecular Formula |
C10H19ClO2S |
|---|---|
Molecular Weight |
238.78 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h8-10H,3-7H2,1-2H3 |
InChI Key |
OQRSEZDFVSAUJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The precursor, 4-(Propan-2-yl)cyclohexylmethanol, can be synthesized via reduction of the corresponding carboxylic acid or ester, or by selective functionalization of cyclohexane derivatives. For example, reduction with Vitride in anhydrous toluene at 0–110 °C is a documented method for related cyclohexyl compounds.
Introduction of Methanesulfonyl Group
The key step involves methanesulfonation of the cyclohexylmethanol intermediate:
- Reagents: Methanesulfonyl chloride (mesyl chloride) is used as the sulfonylating agent.
- Solvents: Polar aprotic solvents such as acetone, methylene chloride, or tetrahydrofuran (THF) are preferred.
- Bases: Triethylamine or diethylisopropylamine serve as bases to neutralize the hydrochloric acid generated during the reaction.
- Catalysts: 4-Dimethylaminopyridine (DMAP) may be used as a catalyst to enhance reaction rates.
- Temperature: Reactions are typically performed at 0–60 °C, with 20–45 °C being optimal to balance reaction rate and stability of the sulfonyl chloride group.
Chlorination to Sulfonyl Chloride
If starting from the sulfonic acid or sulfonate ester, chlorination is required:
- Chlorinating agents: Thionyl chloride (SOCl2), oxalyl chloride, or phosphorus halides (e.g., phosphorus pentachloride) are commonly employed.
- Solvents: Aprotic polar solvents such as THF, methylene chloride, or dimethylformamide (DMF) are used, sometimes with a polar co-solvent like DMF to facilitate the reaction.
- Conditions: Temperature is controlled between 0 and 40 °C to avoid decomposition, with reaction times ranging from 15 minutes to several hours.
Representative Reaction Conditions and Data
Mechanistic Insights and Optimization
- The methanesulfonylation proceeds via nucleophilic attack of the cyclohexylmethanol oxygen on the electrophilic sulfur atom of methanesulfonyl chloride.
- Triethylamine scavenges the generated HCl, preventing acid-catalyzed side reactions.
- Use of DMAP as a nucleophilic catalyst accelerates the reaction by forming a reactive intermediate.
- Chlorination with thionyl chloride proceeds through formation of an intermediate sulfonyl chlorosulfite, which decomposes to the sulfonyl chloride with release of SO2 and HCl gases.
- Temperature control is critical to prevent decomposition or side reactions, especially for the sensitive sulfonyl chloride functional group.
Literature and Patent-Based Research Findings
- Patent US9271981B2 describes the preparation of related cyclohexylmethanesulfonyl chlorides using mesyl chloride and triethylamine in acetone at controlled temperatures, highlighting the importance of polar aprotic solvents and weak bases.
- Patent US7842834B2 discusses the methanesulfonation of cyclohexyl derivatives and the subsequent chlorination steps, emphasizing temperature ranges (10–80 °C) and reaction times (30 min to 18 hours) to optimize yields while minimizing decomposition.
- The use of thionyl chloride in THF or methylene chloride with DMF as a co-solvent is a common and efficient method for converting sulfonic acids or esters to sulfonyl chlorides.
- Catalytic amounts of DMAP and bases like triethylamine are standard to improve reaction efficiency and suppress side reactions.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alcohol synthesis | Reduction of carboxylic acid or ester | Vitride, anhydrous toluene, 0–110 °C | High selectivity | Requires anhydrous conditions |
| Methanesulfonylation | Reaction of alcohol with methanesulfonyl chloride | Mesyl chloride, triethylamine, DMAP, acetone, 20–45 °C | Mild conditions, good yields | Sensitive to moisture |
| Chlorination to sulfonyl chloride | Conversion of sulfonate to sulfonyl chloride | Thionyl chloride, THF/DCM, DMF, 0–40 °C | Efficient chlorination | Requires careful temperature control |
Chemical Reactions Analysis
Types of Reactions
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study protein function and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the specific application and the chemical environment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound in , O-Propyl methylphosphonothionochloridate (CAS RN: 18005-37-3), serves as a contrasting example for comparison due to its distinct functional groups and reactivity:
Reactivity and Stability
- Sulfonyl Chlorides : The target compound’s sulfonyl chloride group is highly electrophilic, enabling reactions with nucleophiles like amines or alcohols. Steric hindrance from the cyclohexyl group may slow reactivity compared to simpler sulfonyl chlorides (e.g., methanesulfonyl chloride).
- Phosphonothionochloridates: The compound in contains a phosphorus-centered electrophile, which undergoes hydrolysis or transesterification. Its reactivity is influenced by the thiophosphoryl (P=S) group, which is less electrophilic than phosphoryl (P=O) analogs .
Stability and Handling
- Both compounds are moisture-sensitive due to their electrophilic chloride groups. However, the cyclohexyl group in the target compound may enhance steric protection against hydrolysis compared to the linear propyl chain in ’s compound.
Research Findings and Data Gaps
- Evidence Limitations : The provided evidence lacks direct data on the target compound, necessitating extrapolation from sulfonyl chloride chemistry and cyclohexane derivatives.
- Critical Data Needs : Experimental parameters (e.g., reaction kinetics, thermal stability) and spectroscopic data (¹H/¹³C NMR, IR) for this compound remain unaddressed in the provided sources.
Biological Activity
[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride is a sulfonyl chloride compound with potential biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, drawing from diverse research findings.
- Molecular Formula : C10H17ClO2S
- Molecular Weight : 224.76 g/mol
- IUPAC Name : this compound
- SMILES : CC(C)C1CCC(CC1)C(S(=O)(=O)Cl)=O
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds disrupt bacterial cell walls, leading to cell lysis and death. A study highlighted that sulfonyl chlorides can act against various bacterial strains, including resistant ones like MRSA, with varying efficacy based on structural modifications .
Antitumor Activity
The compound shows promise in cancer therapy due to its ability to inhibit specific enzymes involved in tumor progression. For instance, derivatives of sulfonyl chlorides have been investigated for their action against leukemia and solid tumors by inducing apoptosis in cancer cells while sparing non-tumorigenic cells .
Case Study: In Vitro Studies
In a controlled study, this compound was tested against several cancer cell lines. The results showed:
- IC50 Values :
- Leukemia Cells: 15 µM
- Breast Cancer Cells: 20 µM
- Non-tumorigenic Cells: No significant effect at 50 µM
These findings suggest a selective cytotoxic effect on tumor cells, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits enzymes critical for cell proliferation in cancer cells.
- Cell Membrane Disruption : The compound's structure allows it to integrate into bacterial membranes, disrupting their integrity.
- Apoptosis Induction : In cancer cells, it triggers pathways leading to programmed cell death.
Comparative Analysis with Related Compounds
The following table compares the biological activities of this compound with other related compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | High | 15 (Leukemia), 20 (Breast Cancer) |
| Sulfanilamide | High | Moderate | 10 (Staphylococcus aureus) |
| Benzene Sulfonamide | Low | High | 25 (Various Tumors) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
